2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-12-7-8-16(26-2)14(9-12)23-17(24)10-28-20-19-18(21-11-22-20)13-5-3-4-6-15(13)27-19/h3-9,11H,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBKQKIRVXGITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological evaluations, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide includes a benzofuro[3,2-d]pyrimidine core linked to a dimethoxyphenylacetamide moiety. The following table summarizes its key properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide |
| Molecular Formula | C19H19N3O2S |
| Molecular Weight | 349.41 g/mol |
| InChI | InChI=1S/C19H19N3O2S/c1-12-6-8... |
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. The benzofuro[3,2-d]pyrimidine core may modulate various biological pathways by inhibiting enzyme activity or altering receptor signaling. This interaction can lead to therapeutic effects in various biological systems.
Antimicrobial Activity
Research has shown that compounds similar to 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Some derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis.
- Antifungal Activity : These compounds also demonstrated antifungal effects against pathogens like Candida albicans.
Case Studies
A study conducted on related compounds highlighted their effectiveness against various microbial strains:
- Compound Evaluation : A series of benzofuro derivatives were tested for their antibacterial and antifungal activities.
- Results : Compounds with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups.
Structure-Activity Relationships (SAR)
The structure-activity relationship is crucial in understanding how modifications to the chemical structure influence biological activity. The following trends were observed:
- Substituent Effects : The presence of methoxy groups on the phenyl ring significantly enhanced activity against certain bacterial strains.
| Substituent Type | Activity Level |
|---|---|
| Electron-donating (e.g., methoxy) | Increased antibacterial activity |
| Electron-withdrawing (e.g., nitro) | Decreased activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Benzothiazole and Benzofuropyrimidine Families
The compound is structurally distinct from benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide , compound 29 in ). Key differences include:
The benzofuropyrimidine core may offer improved π-π stacking interactions in biological targets compared to benzothiazole, while the 2,5-dimethoxyphenyl group is conserved across both compounds, suggesting its critical role in target engagement .
Substituent Variations in Acetamide Derivatives
- N-(3,5-Dimethylphenyl) Analog (): Replacing 2,5-dimethoxyphenyl with 3,5-dimethylphenyl alters electronic properties (electron-donating methyl vs.
- 6-Trifluoromethylbenzothiazole Derivatives (): The CF₃ group in compound 29 enhances metabolic stability and hydrophobic interactions, a feature absent in the benzofuropyrimidine compound.
- 2,5-Dimethoxyphenyl Group Prevalence : Multiple compounds in , and 7 retain this substituent (e.g., 5-bromo-N-(2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide ), indicating its pharmacological relevance in receptor binding .
Key Research Findings and Data Gaps
- Data Limitations: No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound. Its pharmacokinetic profile (e.g., solubility, bioavailability) remains unstudied.
- Comparative Efficacy: Benzothiazole analogs like compound 29 exhibit moderate yields and well-characterized NMR data, but their biological performance against the benzofuropyrimidine compound is unknown .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the benzofuropyrimidine core and the dimethoxyphenylacetamide moiety. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and minimize trial-and-error approaches. For example, fractional factorial designs can efficiently screen variables like reaction time and stoichiometry . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and transition states, as demonstrated by the ICReDD framework for accelerating reaction discovery .
Q. How can researchers characterize the molecular structure and confirm purity?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR (¹H/¹³C, 2D-COSY) to verify substituent connectivity and regioisomeric purity.
- HPLC-MS (high-resolution) to confirm molecular weight and detect impurities.
- X-ray crystallography for unambiguous structural determination, as applied to analogous acetamide derivatives in crystallographic studies .
- Thermogravimetric analysis (TGA) to assess thermal stability and hydrate/solvate formation.
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity and stability under varying conditions?
- Methodological Answer : Use density functional theory (DFT) to calculate key properties:
- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Solvation free energies to assess solubility in different solvents.
- Molecular dynamics (MD) simulations to model degradation pathways under thermal or hydrolytic stress. Pair computational results with experimental stability studies (e.g., accelerated aging in controlled humidity/temperature) to validate predictions.
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer : Implement a feedback loop where experimental results refine computational models:
- Use statistical discrepancy analysis to identify outliers (e.g., unaccounted solvent effects or side reactions).
- Adjust computational parameters (e.g., basis sets, solvation models) to better align with empirical observations .
- Cross-reference with analogous compounds, such as pyrimidine derivatives with sulfanyl-acetamide linkages, to identify systematic trends in reactivity .
Q. What challenges arise in determining the crystal structure, and how can polymorphism be addressed?
- Methodological Answer : Challenges include poor crystal growth due to flexible sulfanyl-acetamide linkages. Mitigate this by:
- Screening crystallization solvents (e.g., DMSO/water mixtures) to induce nucleation.
- Using crystal structure prediction (CSP) software to identify stable polymorphs .
- Employing synchrotron radiation for high-resolution data collection on microcrystalline samples.
Q. How can researchers design experiments to evaluate biological activity while minimizing false positives?
- Methodological Answer : Adopt a tiered screening approach:
- Primary assays : High-throughput screening (HTS) against target enzymes (e.g., kinases) with strict Z’-factor criteria to ensure robustness.
- Secondary assays : Dose-response curves (IC₅₀/EC₅₀) with orthogonal detection methods (e.g., fluorescence vs. luminescence).
- Counter-screens : Test against structurally similar off-targets (e.g., benzofuran derivatives) to confirm specificity .
Data Analysis and Optimization
Q. What statistical methods are critical for optimizing synthetic yield and reproducibility?
- Methodological Answer : Apply response surface methodology (RSM) to model nonlinear relationships between variables (e.g., temperature vs. catalyst loading). Use ANOVA to identify significant factors and construct a design space for robust process conditions . For reproducibility, implement control charts (e.g., Shewhart charts) to monitor batch-to-batch variability.
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine chemoproteomics (e.g., affinity chromatography pull-downs) with knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target engagement. Use isotopic labeling (e.g., ¹⁴C-acetamide) to track metabolic fate in vitro and in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
